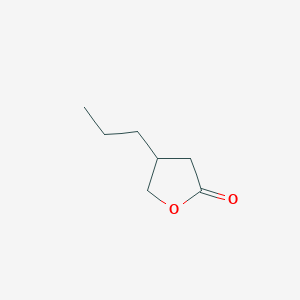

4-Propyloxolan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548557 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72397-60-5 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Lactone Chemistry Research

Lactones are cyclic esters that are prevalent in nature and are integral to many biologically active molecules. scripps.edu The study of lactones is a significant area of chemical research, with applications ranging from the development of pharmaceuticals to the creation of polymers and perfumes. scripps.edu The five-membered ring structure of γ-butyrolactones, such as 4-Propyloxolan-2-one, makes them particularly stable and versatile building blocks in organic synthesis. foodb.ca

Research in lactone chemistry often focuses on developing new synthetic methods to create diverse and complex lactone structures from readily available starting materials. scripps.edu These advancements are crucial for discovering new chemical entities with potential applications in various industries. scripps.eduresearchgate.net The investigation of substituted lactones like this compound contributes to the broader understanding of structure-activity relationships within this class of compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 72397-60-5 |

Advanced Synthetic Methodologies for 4 Propyloxolan 2 One and Its Enantiomers

Strategies for Asymmetric Synthesis of Chiral 4-Propyloxolan-2-one

The controlled synthesis of specific enantiomers of this compound is crucial, particularly for pharmaceutical applications where a specific stereoisomer is often required for biological activity. chemicalbook.comchemicalbook.in For instance, (R)-4-propyloxolan-2-one is a key intermediate in the diastereoselective synthesis of Brivaracetam, an antiepileptic drug. chemicalbook.comchemicalbook.ingoogle.com

Diastereoselective Routes to this compound Intermediates

Diastereoselective strategies involve the creation of intermediates with multiple chiral centers, allowing for the separation of diastereomers and subsequent conversion to the desired enantiomer of this compound. One notable approach begins with the organocatalytic reaction of trans-2-hexen-1-al and nitromethane (B149229) to generate an enantiomerically enriched intermediate, (R)-3-(nitromethyl)hexanoic acid. google.com This intermediate can then be further processed to yield the target (R)-enantiomer of this compound. google.com

Another method involves the use of chiral auxiliaries. For example, a 4-substituted oxazol-2-one can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions, leading to the formation of specific diastereomeric intermediates that can be converted to the desired enantiomer.

Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts

Enantioselective synthesis aims to directly produce a single enantiomer in excess. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.

A patented process describes an organocatalytic method for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one. google.com This method utilizes small, recoverable organic molecules as catalysts, avoiding the use of transition metals and making the process more economical and environmentally friendly for industrial-scale production. google.com The process starts from trans-2-hexen-1-al and nitromethane, with the key stereocenter being generated through this organocatalytic step. google.com

Chiral auxiliaries, such as those derived from L-glyceric acid, have also been used in the synthesis of chiral this compound. google.com However, these methods can have limitations for industrial scale-up, including the need for very low temperatures and challenges in removing the auxiliary without affecting the product's purity. google.com

Cyclization Reactions in this compound Formation

The formation of the characteristic five-membered lactone ring is a critical step in the synthesis of this compound. This is typically achieved through the intramolecular cyclization of a suitable precursor.

Intramolecular Cyclization of Hydroxybutanoic Acid Derivatives

The most common method for forming the lactone ring is the intramolecular esterification of 4-hydroxyheptanoic acid or its derivatives. scentree.coscentree.co In an aqueous environment, a pH-dependent equilibrium exists between the open-chain hydroxy acid and the lactone ring. inchem.org The cyclization is favored under acidic conditions. inchem.org

For example, (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid can be cyclized to (R)-4-propyldihydrofuran-2(3H)-one using a borane-dimethyl sulfide (B99878) complex. chemicalbook.com Another approach involves the reduction of an appropriate precursor, like (R)-2-(2-(C1-C4 alkoxy)-2-oxoethyl)pentanoic acid, to form a (R)-3-(hydroxymethyl)hexanoate intermediate, which then undergoes acid-catalyzed cyclization. google.com

Acid-Catalyzed Lactonization Processes

Acid catalysis is frequently employed to promote the intramolecular cyclization of 4-hydroxyheptanoic acid to form γ-heptalactone. scentree.coscentree.coinchem.org Strong acids, such as concentrated sulfuric acid, are effective for this purpose. scentree.coscentree.co The acid protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group at the C4 position, leading to ring closure.

Industrial and Scalable Synthesis Techniques for this compound

For industrial applications, synthetic methods must be efficient, cost-effective, and scalable. Several approaches have been developed to meet these demands.

One method involves the condensation of methyl acrylate (B77674) and butyl alcohol in the presence of a catalyst. odowell.comlookchem.com Another scalable route is the lactonization of heptenoic acid. odowell.comlookchem.com Hydrogenation of ethyl β-furylacrylate can also produce γ-heptalactone, though sometimes in low yields. odowell.comlookchem.com

A patented industrial-scale synthesis of (R)-4-propyldihydrofuran-2(3H)-one highlights a process that avoids carcinogenic raw materials and uses inexpensive, readily available starting materials. google.com This organocatalytic approach is noted for its low environmental impact and suitability for large-scale production without the need for transition metal catalysts. google.com

The following table provides a summary of various synthetic routes to this compound:

| Starting Material(s) | Key Reagents/Catalysts | Product | Scale | Reference(s) |

| trans-2-Hexen-1-al, Nitromethane | Organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether), Boric acid, Pivalic acid | (R)-4-Propyloxolan-2-one | Industrial | google.com |

| (R)-2-Propylsuccinic acid 4-tert-butyl ester | Triethylamine, Ethyl chloroformate, Sodium borohydride (B1222165), Methanol, HCl, Trifluoroacetic acid | (R)-4-Propyloxolan-2-one | Lab/Pilot | chemicalbook.com |

| (R)-2-Benzylpentyl acetate | Periodic acid (H5IO6), Ruthenium(III) chloride (RuCl3·nH2O) | (R)-4-Propyloxolan-2-one | Lab | chemicalbook.comchemicalbook.inchemicalbook.com |

| Acrylic acid, Butanol | Alkaline sulphate or phosphate | This compound (racemic) | Industrial | scentree.coscentree.co |

| 4-Hydroxyheptanoic acid | Strong acid (e.g., H2SO4) | This compound (racemic) | General | scentree.coscentree.co |

| Heptenoic acid | Not specified | This compound (racemic) | Industrial | odowell.comlookchem.com |

| Ethyl β-furylacrylate | Hydrogenation catalyst | This compound (racemic) | Lab | odowell.comlookchem.com |

| (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid | Borane-dimethyl sulfide complex | (R)-4-Propyloxolan-2-one | Lab | chemicalbook.com |

Continuous Flow Reactor Applications in Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. mdpi.com The application of continuous flow reactors to the synthesis of γ-lactones, including this compound, is a promising area of research.

One of the key strategies in this domain involves the use of packed-bed reactors containing immobilized catalysts. This setup allows for the continuous passage of reactants over a solid-supported catalyst, facilitating the reaction and simplifying product purification as the catalyst remains contained within the reactor. For the synthesis of chiral lactones, biocatalysts such as enzymes are often employed due to their high stereoselectivity. nih.govmdpi.com

The synthesis of a key intermediate for the antiepileptic drug Brivaracetam, for which (R)-4-propyloxolan-2-one is also a precursor, has been successfully demonstrated using continuous flow conditions. acs.org In one study, a photochemical Giese addition was adapted to a continuous flow process, which not only improved the efficiency but also facilitated the scaling up of the reaction. acs.org The use of flow rates of 0.5 and 1.0 mL min⁻¹ resulted in high yields of the desired product (95% and 96%, respectively). acs.org

While specific operational parameters for the continuous flow production of this compound are not extensively detailed in the literature, the successful application of this technology to structurally similar γ-lactones and related pharmaceutical intermediates strongly suggests its feasibility and potential benefits. nih.govacs.org The development of heterogeneous catalysts, both chemical and biological, is crucial for advancing these continuous flow applications. frontiersin.org

Table 1: Comparison of Batch vs. Continuous Flow Biocatalytic Systems for Chiral Lactone Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor (Packed-Bed) | Reference |

|---|---|---|---|

| Catalyst Form | Free or immobilized enzyme | Immobilized enzyme on a solid support | nih.govacs.org |

| Productivity (Space-Time Yield) | Lower (e.g., 0.4 mmol·L⁻¹·h⁻¹) | Significantly Higher (e.g., 28.2 to 1586 g·L⁻¹ d⁻¹) | mdpi.comnih.gov |

| Catalyst Reusability | Challenging with free enzymes; possible with immobilized | Simplified and inherent to the system | mdpi.com |

| Process Stability | May decrease over time due to enzyme instability | Can operate continuously for extended periods (e.g., >650 h) | nih.govacs.org |

| Selectivity | Good | Often improved due to better process control | mdpi.com |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Achieving high yield and, crucially, high stereoselectivity is paramount in the synthesis of chiral molecules like the enantiomers of this compound. The optimization of reaction conditions plays a critical role in the performance of both chemical and biocatalytic synthetic routes.

A significant advancement in the stereoselective synthesis of (R)-4-propyloxolan-2-one involves the biocatalytic reduction of 4-propylfuran-2(5H)-one using an engineered ene-reductase. usp.br A study focused on engineering the ene-reductase E116 and optimizing the reaction conditions for its mutant, E116-M3, provides detailed insights into this process. The optimization of several parameters, including pH, temperature, buffer concentration, and reaction time, led to substantial improvements in both the yield and the enantiomeric excess of the final product. usp.br

Initially, the wild-type enzyme E116 provided the (R)-enantiomer with a 25.7% yield and 97% ee. usp.br Through directed evolution and rational design, the engineered variant E116-M3 was developed, which, under optimized conditions, achieved an isolated yield of 81% and an enantiomeric excess of 99% for (R)-4-propyloxolan-2-one. usp.br

The optimization process involved a systematic investigation of key reaction parameters:

pH: The optimal pH for the catalytic activity of the E116-M3 enzyme system was determined to be crucial for its performance.

Temperature: The reaction temperature was adjusted to maximize the enzyme's activity and stability.

Buffer Concentration: The concentration of the buffer solution was optimized to maintain the ideal pH and support the enzymatic reaction.

Reaction Time: The duration of the reaction was fine-tuned to achieve the highest possible conversion of the substrate to the desired product.

The culmination of these optimization efforts resulted in a 2.3-fold increase in the catalytic activity of the system. usp.br This highlights the importance of a multi-parameter approach to optimization for enhancing both the efficiency and stereoselectivity of the synthesis.

Table 2: Optimization of Reaction Conditions for the Biocatalytic Synthesis of (R)-4-Propyloxolan-2-one using Ene-reductase E116-M3

| Parameter | Initial Condition | Optimized Condition | Impact on Performance | Reference |

|---|---|---|---|---|

| Enzyme | E116 (Wild Type) | E116-M3 (Engineered) | 2.63-fold increase in yield, 12.6-fold improvement in kcat/Km | usp.br |

| Yield | 25.7% | 81% (isolated) | Significant increase in product formation | usp.br |

| Stereoselectivity (ee) | 97% (R) | 99% (R) | Enhanced enantiopurity of the final product | usp.br |

| Overall Catalytic Activity | Baseline | 2.3-fold increase | Improved reaction efficiency | usp.br |

Mechanistic Investigations of 4 Propyloxolan 2 One Chemical Reactions

Oxidative Transformations of the Lactone Ring System

The oxidation of the 4-propyloxolan-2-one ring system can lead to the formation of various acyclic products, primarily carboxylic acids and ketones. These transformations generally involve the cleavage of the lactone ring.

The oxidation of γ-butyrolactones to dicarboxylic acids or keto-acids is a complex process that typically requires initial hydrolysis of the lactone to the corresponding γ-hydroxy carboxylic acid. This intermediate can then be subjected to further oxidation. Strong oxidizing agents can cleave the carbon-carbon bonds of the parent structure. For instance, the oxidation of cyclic ketones, which can be conceptually related to the lactone structure after initial ring-opening and functional group manipulation, with powerful oxidizing agents like potassium permanganate (B83412) can result in the formation of two carboxylic acids through C-C bond cleavage. libretexts.org

Under conditions that promote hydrolysis followed by oxidation, this compound would be expected to first form 4-hydroxyheptanoic acid. Subsequent oxidation of this intermediate could potentially yield propylsuccinic acid and other related dicarboxylic acids or keto-acids, depending on the specific reagents and reaction conditions employed.

A generalized scheme for the oxidative cleavage of a 4-alkyl-γ-butyrolactone is presented below:

Table 1: Hypothetical Oxidative Products from this compound

| Starting Material | Intermediate | Potential Oxidation Products |

|---|---|---|

| This compound | 4-Hydroxyheptanoic acid | Propylsuccinic acid, 3-Oxoheptanoic acid |

The selectivity of the oxidation of 4-alkyl-γ-butyrolactones is highly dependent on the chosen oxidizing agent and the reaction conditions. For instance, in the oxidation of secondary alcohols to ketones, reagents like pyridinium (B92312) chlorochromate (PCC) and chromium trioxide are commonly used. If a hydroxyl group were present on the propyl side chain of this compound, these reagents could selectively oxidize the alcohol without affecting the lactone ring.

The Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA), demonstrates the nuanced reactivity of carbonyl groups. libretexts.org While this is the reverse of the desired transformation, it highlights the types of reagents that interact with carbonyl functionalities. For the oxidative cleavage of the lactone ring itself, harsh conditions and strong oxidants would likely be necessary, leading to a mixture of products and lower selectivity.

Formation of Carboxylic Acids and Ketones from this compound

Reductive Pathways of this compound

The reduction of this compound can yield a variety of products, most notably alcohols and diols, through the opening of the lactone ring.

The reduction of lactones to diols is a well-established transformation. google.com Reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily reducing the ester functionality of the lactone to a primary alcohol. libretexts.org In the case of this compound, this reduction would yield 1,4-heptanediol. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and does not typically reduce esters or lactones under standard conditions. libretexts.orgsavemyexams.com However, in the presence of certain additives or at higher temperatures, NaBH₄ can also effect the reduction of lactones to diols. researchgate.net

Catalytic hydrogenation, using transition metal catalysts such as ruthenium or palladium, can also be employed to reduce lactones to diols. google.comthieme-connect.de

Table 2: Products of this compound Reduction

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1,4-Heptanediol |

| Sodium borohydride (NaBH₄) (with additives/heat) | 1,4-Heptanediol |

| Catalytic Hydrogenation (e.g., Ru, Pd catalyst) | 1,4-Heptanediol |

Achieving selective reduction of the lactone can be challenging, as the conditions required often lead to complete reduction to the diol. However, in cases where other reducible functional groups are present on the molecule, chemoselectivity becomes a key consideration. For example, in a molecule containing both a ketone and a lactone, it is possible to selectively reduce the ketone using milder reagents like NaBH₄ at low temperatures, leaving the lactone intact. researchgate.net The reduction of the lactone itself is generally a more forcing process. Partial reduction of lactones to the corresponding lactols (hemiacetals) can sometimes be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Conversion to Alcohols and Diols

Nucleophilic Substitution Reactions on the Oxolane Ring

True nucleophilic substitution on the saturated carbon atoms of the oxolane ring of this compound is not a typical reaction pathway, as these carbons lack a suitable leaving group and are not electrophilic. The primary site for nucleophilic attack on a γ-butyrolactone is the electrophilic carbonyl carbon. This leads to a nucleophilic acyl substitution reaction that results in the opening of the lactone ring.

The reaction is initiated by the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the acyl-oxygen bond and opening the ring to form a γ-substituted carboxylic acid derivative. A wide variety of nucleophiles can participate in this reaction, including hydroxides, alkoxides, amines, and carbanions. For example, reaction with sodium hydroxide (B78521) would lead to the sodium salt of 4-hydroxyheptanoic acid.

While direct substitution on the C-4 propyl-bearing carbon of the lactone is not facile, it is a key consideration in the synthesis of certain derivatives. For instance, in the synthesis of the active ingredient Brivaracetam, a derivative of (R)-4-propyldihydrofuran-2(3H)-one, a complete inversion of the stereocenter is required, which is achieved through a nucleophilic substitution reaction, though this is noted to be a challenging transformation that does not always proceed to completion. figshare.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Heptanediol |

| 3-Oxoheptanoic acid |

| 4-Hydroxyheptanoic acid |

| Brivaracetam |

| Chromium trioxide |

| Diisobutylaluminium hydride (DIBAL-H) |

| Lithium aluminum hydride |

| meta-Chloroperoxybenzoic acid |

| Potassium permanganate |

| Propylsuccinic acid |

| Pyridinium chlorochromate |

| (R)-4-Propyldihydrofuran-2(3H)-one |

| Sodium borohydride |

Amination and Thiolation Studies

The reactions of this compound with amine and thiol nucleophiles primarily involve the ring-opening of the lactone. This occurs through a nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon of the lactone ring.

Amination:

The amination of γ-butyrolactones, including this compound, typically proceeds via the nucleophilic attack of an amine on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the acyl-oxygen bond and the formation of a γ-hydroxyamide. The reaction with ammonia, for instance, yields 4-hydroxy-N-propylheptanamide. Similarly, reaction with primary amines like methylamine (B109427) leads to the corresponding N-substituted γ-hydroxyamides. wikipedia.org The process can be catalyzed by acids or bases. In some instances, the reaction of a γ-butyrolactone with an amine can be facilitated by catalysts such as 2-hydroxypyridine (B17775) or proline in the presence of a tertiary nitrogen base like triethylamine. google.com

A study on the coupling of 4-propylaniline (B1194406) with γ-butyrolactone provides insight into the conditions that can be employed for such transformations. While specific kinetic data for the amination of this compound is not extensively documented in publicly available literature, the general mechanism is well-established for γ-butyrolactones.

Thiolation:

Thiolation of this compound follows a similar mechanistic pathway to amination, with a thiol or thiolate anion acting as the nucleophile. The reaction results in the formation of a γ-hydroxy thioester. The use of thiolates, which are stronger nucleophiles than thiols, can facilitate the reaction. google.comgoogle.com The ring-opening of lactones with thiols is a known reaction in polymer chemistry and for the synthesis of functionalized molecules. researchgate.net For example, the reaction of γ-butyrolactone with a thiolate can be a key step in the synthesis of α-hydroxy-γ-alkylthio butyric acid derivatives. google.com

The table below summarizes the expected products from the amination and thiolation of this compound based on general γ-butyrolactone reactivity.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Ammonia (NH₃) | 4-Hydroxy-N-propylheptanamide |

| Amine | Methylamine (CH₃NH₂) | 4-Hydroxy-N-methyl-N-propylheptanamide |

| Thiol | Methanethiol (CH₃SH) | S-Methyl 4-hydroxyheptanethioate |

| Thiolate | Sodium methanethiolate (B1210775) (NaSCH₃) | S-Methyl 4-hydroxyheptanethioate |

Stereochemical Implications of Substitution Reactions on this compound

The stereochemistry at the C4 position of this compound is a critical factor in the synthesis of chiral molecules. For instance, the (R)-enantiomer of this compound is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.com Therefore, understanding the stereochemical outcome of substitution reactions at this chiral center is of paramount importance.

Nucleophilic substitution reactions at the C4 position, if they were to proceed via a direct SN2 mechanism on a suitable substrate (e.g., where the propyl group is replaced by a leaving group), would be expected to occur with inversion of configuration. However, direct substitution at an alkyl-substituted carbon of the lactone ring is not a typical reaction pathway.

More relevant is the stereochemical outcome of reactions that form the chiral center or modify the lactone in a way that affects the existing stereocenter. The synthesis of enantiomerically pure this compound often involves asymmetric methods to establish the stereocenter with high fidelity. google.com

One patent highlights the difficulty in achieving complete inversion of stereochemistry at a chiral center in a related γ-butyrolactone derivative through nucleophilic substitution, often resulting in a mixture of diastereoisomers. google.com This suggests that controlling the stereochemical outcome of such reactions can be challenging and may not proceed with perfect stereospecificity.

The stereochemistry of substituted γ-butyrolactones can be determined using advanced NMR techniques such as DPFGSE-NOE experiments, which help in elucidating the spatial arrangement of substituents on the lactone ring. nih.gov

The following table outlines the expected stereochemical outcomes for hypothetical substitution reactions at C4, based on standard mechanistic principles.

| Reaction Type | Hypothetical Substrate | Nucleophile | Expected Stereochemical Outcome |

| SN2 Substitution | (R)-4-(iodomethyl)oxolan-2-one | Azide (N₃⁻) | Inversion of configuration |

| Ring Opening | (R)-4-propyloxolan-2-one | Amine (R'NH₂) | Retention of configuration at C4 |

| Ring Opening | (S)-4-propyloxolan-2-one | Thiol (R'SH) | Retention of configuration at C4 |

It is important to note that in the case of ring-opening reactions of this compound, the stereocenter at C4 is not directly involved in the reaction with the nucleophile at the carbonyl carbon. Therefore, the configuration at C4 is expected to be retained in the resulting γ-hydroxyamide or γ-hydroxy thioester product.

Biological Activities and Molecular Interactions of 4 Propyloxolan 2 One

Enzyme Inhibition Potentials of 4-Propyloxolan-2-one

Research into the direct inhibitory effects of this compound on specific enzymes is limited. The majority of available studies focus on its role as a substrate for enzymes with lactonase activity, rather than as an inhibitor.

Specific Enzyme Target Identification and Binding Mechanisms

A comprehensive review of the scientific literature did not yield specific studies identifying this compound as an inhibitor of particular enzyme targets or detailing its binding mechanisms in an inhibitory context.

However, the compound is a known substrate for several hydrolytic enzymes. A 2024 study investigated the hydrolysis of γ-heptalactone (this compound) by enzymes with lactonase activity, demonstrating that it can be effectively broken down. nih.gov The study determined the catalytic efficiency (k_eff_) of this hydrolysis for three enzymes: metallo-β-lactamase NDM-1, lactonase AiiA, and organophosphate hydrolase His_6-OPH. nih.gov The efficiency of hydrolysis was highest with NDM-1. nih.gov

Table 1: Catalytic Efficiency of Enzymes in Hydrolyzing this compound

| Enzyme | Catalytic Efficiency (k_eff_), (s⁻¹·M⁻¹) |

|---|---|

| Metallo-β-lactamase NDM-1 | (2.3 ± 0.2) × 10³ |

| Lactonase AiiA | (3.1 ± 0.3) × 10² |

| Organophosphate Hydrolase His_6-OPH | (4.0 ± 0.4) × 10¹ |

Data sourced from Efremenko et al., 2024. nih.gov

Influence on Biochemical Pathways via Enzyme Modulation

The primary mechanism through which this compound influences biochemical pathways is its function as a quorum-sensing molecule (QSM) in various fungi. mdpi.comaimspress.comasm.org By acting as a signaling molecule, it modulates the expression of genes involved in the production of secondary metabolites. mdpi.comresearchgate.net

In the fungus Aspergillus nidulans, the addition of γ-heptalactone to low-density cultures leads to an increase in the production of the antibiotic penicillin. mdpi.comresearchgate.netaimspress.com This effect is linked to the upregulation of genes involved in the penicillin biosynthesis pathway. researchgate.net

Similarly, in Monascus purpureus, a fungus used in the production of food colorants and cholesterol-lowering agents, γ-heptalactone significantly enhances the yield of Monascus pigments (MPs) and monacolin K (MK), a compound structurally similar to the statin drug lovastatin. mdpi.comnih.gov The application of γ-heptalactone upregulates the expression of genes in the biosynthetic clusters for both MPs and MK. mdpi.comresearchgate.net

Table 2: Effect of this compound on Fungal Secondary Metabolite Production

| Fungus | Secondary Metabolite | Concentration of this compound | % Increase in Yield |

|---|---|---|---|

| Aspergillus nidulans | Penicillin | ≥72 nM | 31.9% |

| Monascus purpureus | Yellow Pigment | 50 µM | 115.70% |

| Monascus purpureus | Orange Pigment | 50 µM | 141.52% |

| Monascus purpureus | Red Pigment | 50 µM | 100.88% |

| Monascus purpureus | Monacolin K | 25 µM | 62.38% |

Data sourced from Williams et al., 2012 and Shi et al., 2022. mdpi.comresearchgate.net

Receptor Modulatory Effects of this compound

The interaction of this compound with specific receptors is an area of emerging research, with current data being sparse and primarily focused on non-mammalian systems.

Investigation of Receptor Binding Profiles

Specific receptor binding profiles, including affinity constants (such as K_d_ or K_i_) of this compound to any receptor, have not been detailed in the available scientific literature. Research has indicated that some lactones can interact with transient receptor potential (TRP) channels, but specific data for this compound is lacking.

Impact on Cellular Signaling Cascades

There is no specific information available regarding the impact of this compound on defined cellular signaling cascades downstream of receptor activation or modulation. Its role as a quorum-sensing molecule in fungi implies the activation of signaling pathways that lead to changes in gene expression, but the specific receptors and intracellular cascades are not fully elucidated. aimspress.comnih.gov

Neurotransmission Modulation Research Involving (4R)-4-Propyloxolan-2-one

A thorough search of scientific and patent literature did not yield any studies concerning the direct modulation of neurotransmission by (4R)-4-propyloxolan-2-one. While this specific enantiomer is noted as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam, there is no evidence to suggest that the intermediate itself possesses neuro-modulatory activity. google.com A study on planarians found that γ-heptalactone did not inhibit motility or consistently antagonize cocaine-induced effects, suggesting a lack of significant interaction with the associated neuro-receptors in that model. core.ac.uk

Influence on Neurotransmitter Release Mechanisms

Current scientific literature does not provide evidence to suggest that this compound directly influences neurotransmitter release mechanisms. Research has largely focused on its utility as a precursor in the synthesis of pharmacologically active molecules, rather than on its own biological activities. Therefore, there are no detailed findings on its interactions with neural pathways or its effects on the release of neurotransmitters such as glutamate (B1630785) or GABA.

Significance in Antiepileptic Drug Development as a Key Intermediate for Brivaracetam

The primary significance of this compound in the pharmaceutical field is its role as a key chiral intermediate in the synthesis of Brivaracetam. chemicalbook.comchemicalbook.comchemicalbook.com Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures. google.com It is a derivative of levetiracetam (B1674943) and exhibits a high affinity for the synaptic vesicle protein 2A (SV2A), which is believed to modulate synaptic transmission and play a role in its anticonvulsant effects. chemicalbook.com

The synthesis of Brivaracetam relies on the specific stereochemistry of its precursors to achieve the desired therapeutic enantiomer. The (R)-enantiomer of this compound, also known as (R)-4-propyldihydrofuran-2(3H)-one, is the crucial starting material for establishing the correct stereocenter at the C4 position of the resulting Brivaracetam molecule. google.comnih.gov The use of this specific chiral lactone is essential for the diastereoselective synthesis of Brivaracetam, ensuring the production of the pharmacologically active (2S,4R) isomer. chemicalbook.comgoogle.com

Several synthetic strategies have been developed to produce Brivaracetam, with many prominent methods utilizing (R)-4-propyloxolan-2-one. These processes typically involve the ring-opening of the lactone, followed by a series of chemical transformations including amidation and cyclization to form the final pyrrolidinone structure of Brivaracetam. chemicalbook.comnih.govgoogle.com The efficiency and stereochemical purity of the final drug product are highly dependent on the quality and enantiomeric purity of the starting this compound. google.com

The development of cost-effective and scalable processes for synthesizing enantiomerically pure (R)-4-propyloxolan-2-one is an active area of research in pharmaceutical process chemistry, as it directly impacts the accessibility and affordability of Brivaracetam. google.com

Advanced Applications of 4 Propyloxolan 2 One in Pharmaceutical and Agrochemical Synthesis

Role as a Key Intermediate in Drug Discovery and Development

The structural features of 4-propyloxolan-2-one make it an ideal building block for creating more complex molecular architectures, a critical need in the development of new therapeutic agents. pharmaoffer.com Pharmaceutical intermediates like this compound are essential for the efficient and cost-effective synthesis of Active Pharmaceutical Ingredients (APIs), providing well-defined starting materials that streamline the manufacturing process. pharmaoffer.com

Synthesis of Brivaracetam and Related Racetam Derivatives

The most prominent application of (4R)-4-propyloxolan-2-one, also known as (R)-4-propyldihydrofuran-2(3H)-one, is its role as a key intermediate in the diastereoselective synthesis of Brivaracetam. chemicalbook.in Brivaracetam is a third-generation antiepileptic drug from the racetam family, noted for its high affinity for synaptic vesicle protein 2A. chemicalbook.in The n-propyl group on the lactone is a critical feature that ultimately enhances the hydrophobic properties of Brivaracetam, allowing it to cross the blood-brain barrier more rapidly and efficiently than its predecessors.

Multiple synthetic strategies have been developed to produce Brivaracetam utilizing this key lactone intermediate. These processes often involve a ring-opening of the lactone, followed by a series of reactions to build the final pyrrolidinone structure of the drug. For instance, one patented process describes reacting (R)-4-propyldihydrofuran-2(3H)-one with (S)-2-aminobutanamide or its hydrochloride salt to form an amide intermediate, which is then cyclized to yield Brivaracetam. google.com The development of efficient, scalable, and economical processes for producing this intermediate is a significant focus of research, aiming to overcome the drawbacks of earlier methods that involved costly reagents or extreme reaction conditions. tcgls.com

| Synthetic Approach | Key Starting Materials | Brief Description | Reference(s) |

| Direct Amidation | (R)-4-propyldihydrofuran-2(3H)-one, (S)-2-aminobutanamide | The lactone is reacted directly with the chiral aminobutanamide, leading to the formation of an intermediate that is subsequently cyclized. | google.com |

| Grignard-Mediated Synthesis | (R)-(-)-Epichlorohydrin, Dialkyl malonate ester | This route involves a Grignard reaction with ethylmagnesium bromide at low temperatures, using a copper(I) iodide catalyst to form the key lactone intermediate. | tcgls.comnih.gov |

| Enzymatic Process | Valeraldehyde, Glyoxylic acid | An alcohol dehydrogenase (ADH) enzyme is used in a key step to produce (R)-4-propyldihydrofuran-2(3H)-one from a precursor derived from valeraldehyde. | nih.gov |

Stereocontrolled Synthesis of Pharmaceutical Agents Utilizing Chiral this compound

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. In the case of Brivaracetam, the specific (4R) configuration of the propyl-substituted chiral center is essential for its therapeutic efficacy. Consequently, the stereocontrolled synthesis of (4R)-4-propyloxolan-2-one is of paramount importance. chemicalbook.in The increasing demand for enantiomerically pure drugs has driven the development of advanced synthetic methods to produce single-enantiomer intermediates. enamine.net

Several strategies are employed to obtain the required chiral lactone:

Use of a Chiral Pool: Some syntheses begin with an enantiomerically pure starting material, such as (R)-epichlorohydrin, a commercially available chiral scaffold. tcgls.comnih.gov This approach embeds the desired stereochemistry at the beginning of the synthetic sequence.

Asymmetric Catalysis: More advanced methods generate the chiral center during the synthesis using chiral catalysts. For example, asymmetric Michael additions using nickel catalysts with chiral ligands have been reported to produce precursors to (R)-4-propyl-pyrrolidin-2-one, a closely related key intermediate. googleapis.com

Chiral Resolution: In some processes, a racemic mixture of the intermediate is produced first, and the desired enantiomer is then separated from the unwanted one. nih.govgoogleapis.com This is often accomplished using techniques like chiral chromatography (e.g., HPLC or liquid chromatography), which can be expensive and difficult to scale up for industrial production. nih.govgoogleapis.com

Integration in Agrochemical Development

Beyond pharmaceuticals, this compound (commonly known as its synonym, gamma-heptalactone) finds applications in the agrochemical sector. Its roles range from being a component in formulated products to participating in advanced biocontrol strategies.

One notable application is its use as an "inert" ingredient in pesticide formulations. beyondpesticides.org In this context, gamma-heptalactone (B89637) is included in products approved for use in organic agriculture. beyondpesticides.org While termed "inert," these components are crucial for the stability, delivery, and efficacy of the active pesticide ingredient. beyondpesticides.org Furthermore, chemical suppliers that produce gamma-heptalactone offer custom manufacturing services to the agrochemical industry, indicating its role as a building block for proprietary agrochemical synthesis. thegoodscentscompany.com

A more advanced application lies in the field of biocontrol, specifically through a mechanism known as quorum quenching (QQ). Some bacteria communicate and form biofilms through a process called quorum sensing (QS), which can be detrimental in both agricultural and industrial settings (e.g., causing plant diseases or biofouling). Research has shown that gamma-heptalactone can act as a QQ biostimulant. researchgate.net It was found to be effective in promoting the activity of lactonase, an enzyme that inactivates the signaling molecules used by bacteria, thereby disrupting their communication and mitigating biofilm formation. researchgate.net This approach represents an eco-friendly alternative to conventional pesticides for controlling plant pathogenic bacteria. researchgate.net

Utilization in Fine Chemical Synthesis

This compound is classified as a fine chemical, a category of complex, pure chemical substances produced in limited quantities for specialized applications. pharmaoffer.compharmacompass.com It serves as a versatile building block in various chemical syntheses beyond its primary use in Brivaracetam production. chemicalbook.in The ability to modify its structure allows chemists to create a diverse range of other complex molecules. pharmaoffer.com

As a readily available chiral building block, the (S)-enantiomer, (4S)-4-propyloxolan-2-one, is also used in laboratory-scale organic synthesis and for creating pharmaceutical standards and identifying impurities. pharmaffiliates.com The broad utility of this compound as an intermediate and functional ingredient underscores its importance in the broader fine chemicals market.

Investigation of 4 Propyloxolan 2 One As a Volatile Aroma Compound

Occurrence and Formation in Natural Products

4-Propyloxolan-2-one has been identified as a naturally occurring volatile compound in a range of fruits, fermented goods, and, more recently, in alternative food sources like insect flours. Its presence is a result of metabolic processes within these products, contributing significantly to their characteristic sensory profiles.

The fruit of the Ziziphus jujuba (jujube), particularly the 'Huizao' cultivar, has been found to contain this compound (often reported as 5-propyloxolan-2-one). mdpi.comresearchgate.net Research has identified it as one of the key aroma-active compounds in both raw and freeze-dried jujubes. mdpi.comtdx.catgoogle.com In one study, it was among 15 compounds identified as crucial to the aroma of 'Huizao' jujube through recombination and omission tests. mdpi.comresearchgate.net The concentration and importance of lactones, including this compound and the related 5-heptyloxolan-2-one, can be affected by processing methods such as freeze-drying. tdx.catgoogle.com

Fermentation processes are known to generate a wide array of volatile compounds, including lactones. This compound has been detected in various fermented products.

Wines: In Fetească regală wines, this compound (γ-heptalactone) was identified from the beginning of alcoholic fermentation. pearson.com Its concentration was observed to decrease during the fermentation process but accumulated in small amounts during storage. pearson.com The formation of such γ-lactones in wine is generally understood to occur through the cyclization of corresponding γ-hydroxycarboxylic acids. pearson.com

Coffee: The compound has been identified in coffee beverages, where it contributes a coconut, sweet, and malty odor. researchgate.net Lactones, in general, are present in a wide variety of food products that undergo heating or fermentation, including coffee. mdpi.com

Other Fermented Products: Beyond beverages, this compound has been quantified in traditional fermented vegetables like pickled and dried mustard (Brassica juncea, Coss), where it is one of 41 identified volatile compounds. wikipedia.org

As the interest in edible insects as a sustainable protein source grows, research into their flavor profiles has expanded. nih.govnih.gov Studies have confirmed the presence of this compound (as γ-heptalactone) in the volatile profile of mealworm (Tenebrio molitor) flour. pnas.org In one analysis of three edible insect flours, γ-heptalactone was detected only in mealworm flour, where it is noted for its fatty, milky, coconut-like aroma. pnas.org Its presence, along with other volatile compounds, contributes to the unique flavor characteristics of insect-based foods. nih.gov The compound has also been noted in the analysis of animal by-products.

Table 1: Occurrence of this compound in Various Products

| Product Category | Specific Product | Reference | Notes |

|---|---|---|---|

| Fruits | Jujube (Ziziphus jujuba cv. Huizao) | mdpi.com, researchgate.net, google.com | Identified as a key aroma-active compound. |

| Fermented Products | Wine (Fetească regală) | pearson.com | Detected during fermentation and storage. |

| Coffee | researchgate.net | Contributes sweet, malty, coconut notes. | |

| Pickled & Dried Mustard | wikipedia.org | Quantified as part of the volatile profile. | |

| Insect Flours | Mealworm (Tenebrio molitor) Flour | pnas.org, | Contributes a fatty, milky, coconut aroma. |

Presence in Fermented Products (e.g., Wines, Coffee)

Biosynthetic Pathways Leading to this compound as an Aroma Precursor

The formation of this compound and other γ-lactones in natural systems is primarily linked to the metabolic breakdown of larger molecules, particularly fatty acids and potentially from precursors derived from amino acid catabolism.

The most well-documented biosynthetic routes to γ-lactones involve the oxidation of fatty acids. These pathways generate 4-hydroxy fatty acids, which then undergo intramolecular cyclization (lactonization) to form the stable 5-membered lactone ring.

β-Oxidation: This is a major pathway for the formation of γ-lactones. In this process, a fatty acid chain is shortened by successive removal of two-carbon units. nih.gov For hydroxylated fatty acids, β-oxidation proceeds until a 4-hydroxy acid intermediate is formed, which subsequently lactonizes. For instance, the production of γ-decalactone from ricinoleic acid involves four cycles of β-oxidation to yield 4-hydroxydecanoic acid, the direct precursor to the lactone. The biosynthesis of lactones in jujubes is specifically thought to involve the β-oxidation pathway. google.com

Lipoxygenase (LOX) Pathway: This pathway also plays a role in generating lactone precursors. Lipoxygenases can introduce hydroperoxide groups onto unsaturated fatty acids like linoleic and oleic acid. These hydroperoxides are intermediates that can be further converted into hydroxy acids through various enzymatic steps, which then enter the β-oxidation pathway to be shortened before lactonizing into aroma compounds. The formation of lactones in fruits and yeasts can involve a combination of LOX, desaturase, and hydroxylase activities to create the necessary hydroxylated fatty acid precursor from common unsaturated fatty acids.

While fatty acid oxidation is the direct route, amino acid catabolism is a fundamental metabolic process that can supply the building blocks for lactone biosynthesis. The degradation of amino acids produces a variety of metabolites, including α-keto acids and branched-chain acyl-CoA primers.

Microbial catabolism of amino acids is a significant source of flavor compounds in fermented foods like cheese and wine. This process generates various aldehydes, alcohols, and acids. While a direct pathway from a specific amino acid to this compound is not extensively detailed, it is scientifically plausible that the carbon skeletons derived from amino acid catabolism can enter the general metabolic pool. From there, they can be used to synthesize fatty acids, which are the direct precursors for lactones via the oxidation pathways described above. For example, the catabolism of branched-chain amino acids (leucine, isoleucine, valine) produces acyl-CoA molecules that serve as primers for the synthesis of branched-chain fatty acids, which can subsequently be converted to various flavor compounds.

Table 2: Biosynthetic Pathways and Precursors for this compound

| Pathway | Key Precursors | Mechanism | Reference |

|---|---|---|---|

| β-Oxidation | Unsaturated/Hydroxylated Fatty Acids (e.g., Linoleic Acid, Oleic Acid) | Chain shortening of fatty acids to produce a 4-hydroxycarboxylic acid, which undergoes spontaneous intramolecular cyclization (lactonization). | ,,, google.com |

| Lipoxygenase (LOX) Pathway | Unsaturated Fatty Acids | Introduction of a hydroperoxide group onto the fatty acid chain, creating a hydroxylated precursor for subsequent β-oxidation and lactonization. | , |

| Amino Acid Catabolism | Amino Acids (e.g., Branched-Chain Amino Acids) | Degradation of amino acids provides acyl-CoA and other intermediates that can serve as building blocks for fatty acid synthesis, which then feed into the primary lactone formation pathways. | ,, |

Fatty Acid Oxidation Pathways (e.g., β-oxidation, Lipoxygenase Pathway)

Sensory Contribution and Aroma Profile Characterization

The sensory profile of a food or beverage is determined by the complex interplay of numerous volatile compounds. Among these, lactones often contribute significantly to sweet, fruity, and creamy notes. This compound, a member of the γ-lactone family, is recognized for its distinct and pleasant aroma characteristics that enrich the sensory profile of various products.

Table 1: Sensory Descriptors for this compound

| Odor Descriptor | Associated Food/Context | Source(s) |

|---|---|---|

| Coconut | Coffee, Protein Alternatives | mdpi.commdpi.com |

| Sweet | Coffee, Jujube | mdpi.comnih.gov |

| Malty | Coffee | mdpi.com |

| Caramel | Coffee | mdpi.com |

| Hay-like | Protein Alternatives | mdpi.com |

| Earthy | Protein Alternatives | mdpi.com |

Table 2: Odor Activity Value (OAV) Findings for this compound

| Finding | Context | Significance | Source(s) |

|---|---|---|---|

| Identified as an aroma-active compound | Freeze-dried Jujube | OAV > 1, indicating a direct contribution to the aroma profile. | uliege.be |

| Considered a potent contributor | Freeze-dried Jujube | Contributes to the overall sweet and complex aroma of the final product. | nih.gov |

Sweet, Caramel, Malty, and Coconut Odor Notes

Impact of Food Processing on this compound Concentration

Food processing techniques can significantly alter the profile of volatile compounds, either by generating new aromas, degrading existing ones, or changing their concentrations. The presence and impact of this compound are thus heavily influenced by methods such as drying and fermentation.

Freeze-drying is a dehydration process valued for its ability to preserve the quality attributes of food. However, it still induces complex changes in the volatile compound profile. Research on jujube fruit has shown that the concentration of lactones, including this compound, increased by 8.52% after freeze-drying. uliege.be

Table 3: Effect of Freeze-Drying (FD) on Volatile Compound Classes in Jujube

| Compound Class | Change in Content after FD | Impact on Aroma Profile | Source(s) |

|---|---|---|---|

| Lactones | Increased by 8.52% | Contributes to sweet and fruity notes in the final product. | uliege.be |

| Ketones | Decreased by 63.33% | Loss of creamy notes. | uliege.be |

| Acids | Decreased by 62.88% | Reduction in sour/rancid notes. | uliege.be |

| Esters | Increased by 34.10% | Enhancement of fruity characteristics. | uliege.be |

Enzymatic treatments are widely used in winemaking to enhance juice yield, improve clarification, and enrich the aromatic profile of the final wine. mdpi.com Enzymes such as pectinases and β-glycosidases can hydrolyze odorless glycosidic precursors, releasing volatile aroma compounds. mdpi.comresearchgate.net

Research on Fetească regală, a white wine variety, has specifically identified the presence of this compound (as γ-heptalactone). mdpi.com The study found that the concentration of this lactone varied depending on the specific enzyme treatment applied before alcoholic fermentation. mdpi.com Generally, the proportion of this compound was observed to decrease during the fermentation process but showed some accumulation during the subsequent storage period. mdpi.com Notably, wines treated with pectinase (B1165727) preparations tended to show higher proportions of most volatile compounds compared to those treated with β-glycosidases or the untreated control sample. mdpi.comresearchgate.net This demonstrates that the selection of enzymatic treatment can be a tool to modulate the concentration of specific lactones like this compound, thereby influencing the final sensory characteristics of the wine. mdpi.com

Table 4: Influence of Enzyme Treatment on Volatile Compounds in Wine

| Enzyme Treatment | General Effect on Volatiles | Specific Observation for this compound | Source(s) |

|---|---|---|---|

| Pectinases | Higher proportions of most volatile compounds obtained. | Proportions varied depending on the specific enzyme used. | mdpi.com |

| β-Glycosidases | Less effective than pectinases in increasing overall volatile proportions in the studied white wines. | Proportions varied depending on the specific enzyme used. | mdpi.com |

| No Enzyme (Control) | Lower overall concentration of volatile compounds compared to enzyme-treated samples. | Present in the wine; its concentration changed during fermentation and storage. | mdpi.com |

Computational Chemistry and Theoretical Modeling of 4 Propyloxolan 2 One

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-propyloxolan-2-one, also known as γ-heptalactone, these studies are pivotal in identifying potential biological interactions, particularly with olfactory and taste receptors, which is relevant to the flavor and fragrance industry. researchgate.net

Research has shown that lactones can interact with biological targets, and their unique structures allow for specific binding that can modulate biological processes. ontosight.ai While specific docking studies for this compound are not extensively published, related compounds like 5-propyloxolan-2-one have been identified as key aroma-active compounds, suggesting interactions with human olfactory receptors. researchgate.netresearchgate.net Computational studies can elucidate the binding mechanisms of such phytochemicals that contribute to odor and taste. researchgate.net

A potential biological target for docking studies is the Baeyer-Villiger monooxygenase enzyme, which is involved in the synthesis of (4R)-4-propyloxolan-2-one. google.com Docking simulations could be employed to understand the substrate-enzyme interactions that facilitate this biocatalytic transformation. Such studies would focus on the binding affinity, the orientation of the substrate in the active site, and the key amino acid residues involved in the interaction.

Below is an interactive data table summarizing potential biological targets for this compound and the objectives of docking studies.

| Biological Target | Class | Rationale for Study | Key Interaction Insights from Docking |

| Human Olfactory Receptors | G-protein coupled receptor | Elucidate the molecular basis for its characteristic aroma profile (e.g., waxy, creamy, coconut). directpcw.com | Identify key binding pocket residues, predict binding affinity, and correlate with odor perception. |

| Human Taste Receptors | G-protein coupled receptor | Investigate potential contributions to taste perception. | Determine binding modes responsible for taste modulation (e.g., sweetness, bitterness). |

| Baeyer-Villiger Monooxygenase | Enzyme (Oxidoreductase) | Understand the mechanism of its enzymatic synthesis. google.com | Analyze substrate positioning, identify catalytic residues, and guide enzyme engineering efforts. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular geometry, and various reactivity descriptors of this compound.

Calculations based on Density Functional Theory (DFT) can provide optimized molecular geometry and predict properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and electrophilicity index, offer quantitative measures of the molecule's behavior in chemical reactions. For instance, the presence of the propyl group is known to increase the lipophilicity of the molecule compared to non-alkylated analogs. The electrostatic potential map would reveal the electron-rich regions (around the carbonyl oxygen) and electron-poor regions, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The propyl group may also stabilize the lactam ring against hydrolysis compared to smaller substituents.

The following table presents key computed properties and reactivity descriptors for this compound, largely sourced from publicly available databases which use computational methods for their generation. nih.gov

| Property / Descriptor | Value | Significance |

| Molecular Formula | C7H12O2 | Basic chemical identity. nih.gov |

| Molecular Weight | 128.17 g/mol | Mass of one mole of the substance. nih.gov |

| XLogP3-AA | 1.5 | A measure of lipophilicity, indicating its preference for non-polar environments. nih.gov |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can act as hydrogen bond acceptors. nih.gov |

| Polar Surface Area | 26.3 Ų | Relates to transport properties, including membrane permeability. nih.gov |

| Rotatable Bond Count | 2 | Indicates the molecule's conformational flexibility. nih.gov |

Molecular Dynamics Simulations of this compound in Complex Biological and Solvent Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations allow for the examination of the dynamic behavior of this compound in various environments, such as in aqueous solution or when interacting with a biological macromolecule. The use of MD simulations has been noted in patent literature concerning the synthesis of this compound. google.com

An MD simulation of this compound in water, for example, would reveal information about its solvation shell, the arrangement of water molecules around it, and the dynamics of its hydrogen bonding interactions with the solvent. This is crucial for understanding its solubility and behavior in aqueous systems.

When studying its interaction with a biological target, such as an enzyme or receptor, MD simulations can provide insights beyond static docking. researchgate.net An MD simulation of the docked complex can assess the stability of the binding pose, reveal conformational changes in both the ligand and the protein upon binding, and be used to calculate the free energy of binding, which is a more rigorous predictor of binding affinity than docking scores alone.

A typical setup for an MD simulation of this compound is outlined in the table below.

| Simulation Component | Description | Purpose |

| System Setup | This compound molecule placed in a simulation box with a chosen solvent (e.g., water) or a biological macromolecule. | To create a realistic model of the environment being studied. |

| Force Field | A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER, GROMOS). | To accurately calculate the forces between atoms and predict their motion. |

| Simulation Protocol | Includes energy minimization, equilibration (heating and pressure stabilization), and a production run for data collection. | To prepare the system for stable simulation and to generate a trajectory for analysis. |

| Analysis | Analysis of the trajectory to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, and binding free energies. | To extract meaningful structural and energetic information about the system's dynamic behavior. |

Thermodynamic Property Prediction and Phase Behavior Modeling for Lactones (e.g., using SAFT-γ Mie Approach)

The prediction of thermodynamic properties is essential for the design and optimization of chemical processes in industries like flavor, fragrance, and pharmaceuticals. researchgate.netnih.govnih.gov The Statistical Associating Fluid Theory (SAFT) is a powerful equation of state used for this purpose. Specifically, the SAFT-γ Mie group-contribution approach has been successfully extended to model the thermodynamic properties and phase behavior of saturated lactones. researchgate.netnih.govacs.org

This method models molecules based on their constituent chemical groups. nih.gov To model lactones, a new cyclic ester group, denoted as cCOO, was defined and characterized. researchgate.netacs.orgresearcher.life This group is composed of spherical segments and association sites that can interact with other molecules. nih.govnih.gov By determining the interaction parameters for this new group with other common chemical groups (like CH3, CH2, cCH2, etc.), the model can predict the properties of a wide range of lactones, including this compound, and their mixtures with various solvents like hydrocarbons, alcohols, and water. acs.org

The SAFT-γ Mie approach has demonstrated excellent quantitative agreement with experimental data for properties such as vapor pressure, liquid density, and enthalpy of vaporization for pure lactones. nih.govacs.org It can also accurately predict complex phase behaviors of mixtures, including vapor-liquid equilibria (VLE), liquid-liquid equilibria (LLE), and solid-liquid equilibria (SLE). nih.gov This predictive power is invaluable for molecular and process design, potentially reducing the need for extensive experimental measurements. acs.org

The table below details the components of the SAFT-γ Mie group-contribution model as applied to lactones.

| Model Component | Description | Application to this compound |

| Group Contribution | Molecules are broken down into their fundamental chemical groups. | Modeled with one cCOO group, one cCH group, two cCH2 groups, one CH2 group, and one CH3 group. nih.govacs.org |

| Mie Potential | Describes the interactions between the spherical segments of the groups. | Governs the repulsive and attractive forces between the constituent groups of the lactone and other molecules. |

| Association Term | Accounts for specific, short-range attractive interactions like hydrogen bonding. | The cCOO group has electron-donating sites that can interact with hydrogen-bond donors. nih.govnih.gov |

| Interaction Parameters | Empirically determined parameters that define the interactions between different groups. | The model uses a matrix of parameters for interactions like cCOO-cCOO, cCOO-CH2, etc., to predict properties. researchgate.netresearchgate.net |

Research on Derivatives and Analogues of 4 Propyloxolan 2 One

Synthesis and Characterization of Substituted Oxolan-2-one Systems

The synthesis of substituted oxolan-2-one systems, including derivatives of 4-propyloxolan-2-one, employs a variety of chemical strategies to introduce diverse functionalities onto the core lactone ring. These methods are crucial for generating libraries of compounds for biological screening and for optimizing the properties of lead compounds.

A notable method for synthesizing derivatives is through the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate for certain active pharmaceutical ingredients. google.com One patented process starts from trans-2-hexen-1-al and nitromethane (B149229), utilizing an organocatalytic method to establish the stereocenter. google.com This approach is highlighted for its economic and industrial scalability, as well as its reduced environmental impact. google.com

The synthesis of other substituted oxolan-2-ones often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This has been used to create novel oxolan-2-one derivatives by reacting 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with various arylboronic acids. researchgate.net Optimization of reaction conditions is key to achieving high yields of the target products. researchgate.net Similarly, the Sonogashira reaction, another palladium-catalyzed coupling, has been employed to couple 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes to produce mono- and bis-coupling products. researchgate.net

Furthermore, α-methylene-γ-butyrolactone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their biological activities. mdpi.comresearchgate.net These syntheses often aim to introduce various substituents at the γ-position of the lactone ring to explore structure-activity relationships. mdpi.comresearchgate.net

Characterization of these synthesized compounds is a critical step and typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.net In many cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the three-dimensional structure and stereochemistry of the synthesized molecules. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of oxolan-2-one, these studies have provided valuable insights into the structural features required for potency and selectivity against various biological targets.

Research into α-methylene-γ-butyrolactone derivatives has revealed several key SAR trends. For instance, in a series of compounds tested for antifungal activity against Colletotrichum lagenarium, it was found that the α-methylene-γ-butyrolactone ring is a significant biofunctional group. mdpi.com The nature of the substituent at the γ-position of the lactone ring plays a crucial role in determining the potency. Studies have shown that aromatic substituents at the γ-position tend to enhance antifungal activity more effectively than alkyl groups. mdpi.comresearchgate.net

Further detailed SAR analysis on ester derivatives of α-methylene-γ-butyrolactones indicated that the electronic properties of the substituents on the benzene (B151609) ring are important. mdpi.comnih.gov Derivatives bearing electron-withdrawing groups on the benzene ring generally exhibit better fungicidal activity than those with electron-donating groups. mdpi.comresearchgate.netnih.gov Specifically, halogen-containing derivatives have shown excellent activity. mdpi.comresearchgate.netnih.gov The position of substitution on the benzene ring also matters, with meta-substitution often leading to a significant improvement in potency compared to ortho- or para-substitution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to provide a more quantitative understanding of these relationships. mdpi.comnih.gov For a series of α-methylene-γ-butyrolactone derivatives, a QSAR model demonstrated a strong correlation between the molecular structures and their fungicidal activity against C. lagenarium. mdpi.comnih.gov Such models are instrumental in the rational design of new, more potent, and selective antifungal agents. mdpi.comnih.gov

In the context of anticancer agents, SAR studies on isatin-derived spirocyclic α-methylene-γ-butyrolactone analogues have been conducted. acs.org These studies have led to the identification of compounds that inhibit cancer cell growth with low-micromolar potency, suggesting that this particular chemical scaffold is a promising core for the development of novel anticancer drugs. acs.org

Stereochemical Influence on Derivative Chemical and Biological Properties

The stereochemistry of oxolan-2-one derivatives has a profound impact on their chemical and biological properties. The specific three-dimensional arrangement of atoms in a molecule can dictate how it interacts with chiral biological targets such as enzymes and receptors, leading to differences in efficacy and metabolic stability between stereoisomers.

The importance of stereochemistry is evident in the synthesis of pharmacologically active compounds where a specific enantiomer is required. For example, the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one is crucial as it serves as a key intermediate for the antiepileptic drug Brivaracetam. google.comgoogle.com The (R)-enantiomer is the desired stereoisomer for the subsequent diastereoselective synthesis of the final drug product. google.com The process is designed to achieve a high enantiomeric ratio, ensuring the production of the correct stereoisomer. google.com

In the realm of natural products and their analogues, stereochemistry is equally critical. For instance, the configuration of substituents on the lactone ring can determine the biological activity. The stereospecificity of enzymatic reactions highlights this importance, as enzymes in biological systems can selectively metabolize one stereoisomer over another.

A meso compound, which contains two or more identical substituted stereocenters and an internal plane of symmetry, is achiral and optically inactive because the stereochemistry of the stereocenters cancels each other out. libretexts.org Cyclic compounds can also be meso. libretexts.org The identification of meso forms is crucial as they will not exhibit the same biological activity as their chiral enantiomeric counterparts. libretexts.org

Comparative Analysis with Related Lactones (e.g., 5-propyloxolan-2-one)

Comparing this compound with its constitutional isomer, 5-propyloxolan-2-one (also known as γ-heptalactone), and other related lactones provides valuable insights into how the position of a substituent on the lactone ring affects the molecule's properties and applications.

Structural and Physicochemical Differences:

The primary difference between this compound and 5-propyloxolan-2-one lies in the attachment point of the propyl group to the oxolan-2-one (γ-butyrolactone) ring. This seemingly minor structural change can lead to differences in physical properties such as polarity, solubility, and boiling point, which can influence their behavior in various systems. acs.org

Applications and Biological Relevance:

(R)-4-propyloxolan-2-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. google.comnih.gov The presence of the propyl group at the 4-position is a specific structural requirement for the pharmacological activity of the final drug molecule. google.com

5-propyloxolan-2-one (γ-heptalactone) is recognized for its distinct aroma and is found in various natural sources. semanticscholar.orgusda.gov It is described as having a coconut, hay-like, or fatty odor and is considered a key aroma-active compound in some foods, such as certain varieties of jujube. semanticscholar.orgresearchgate.netuliege.beuliege.be Its applications are therefore more aligned with the flavor and fragrance industry.

Comparative Data of Related Lactones:

The following table provides a comparison of this compound with 5-propyloxolan-2-one and other related lactones, highlighting their different properties and contexts of study.

| Compound Name | Molecular Formula | Key Properties / Context of Study |

| (4R)-4-Propyloxolan-2-one | C₇H₁₂O₂ | Intermediate for the antiepileptic drug Brivaracetam. nih.gov |

| (4S)-4-Propyloxolan-2-one | C₇H₁₂O₂ | Chiral building block in organic synthesis. nih.gov |

| 5-Propyloxolan-2-one (γ-Heptalactone) | C₇H₁₂O₂ | Aroma compound with coconut, hay-like odor; found in fruits. semanticscholar.orgusda.gov |

| 5-Ethyloxolan-2-one | C₆H₁₀O₂ | Aroma-active compound in jujube. researchgate.netuliege.beuni-muenchen.de |

| 5-Butyloxolan-2-one (γ-Octalactone) | C₈H₁₄O₂ | Aroma compound found in fruits. usda.govuliege.be |

| Oxolan-2-one (γ-Butyrolactone) | C₄H₆O₂ | Versatile solvent and intermediate in chemical synthesis. acs.org |

| 5-Methyloxolan-2-one (γ-Valerolactone) | C₅H₈O₂ | Studied for its thermodynamic properties as a solvent. acs.org |

This comparative analysis underscores that the position of the alkyl substituent on the oxolan-2-one ring is a critical determinant of the compound's primary area of application, whether in pharmaceuticals or as a flavor and fragrance component.

Future Perspectives and Emerging Research Avenues for 4 Propyloxolan 2 One

Exploration of Novel Biological Targets and Therapeutic Applications

While not a therapeutic agent itself, 4-propyloxolan-2-one and its stereoisomers are gaining attention for their biological activities and as key building blocks for pharmaceuticals. A significant application is the use of its chiral form, (R)-4-propyloxolan-2-one, as a crucial intermediate in the synthesis of Brivaracetam, a third-generation antiepileptic drug. google.comgoogle.comchemicalbook.com This established role underscores the compound's pharmaceutical relevance and has spurred interest in its other potential biological effects.

Emerging research points to γ-butyrolactones (GBLs), the chemical class to which this compound belongs, as important signaling molecules in bacterial communication, a process known as quorum sensing (QS). nih.govfrontiersin.org In bacteria like Streptomyces, GBLs can trigger the production of antibiotics and regulate developmental processes. nih.govnih.gov This opens a therapeutic avenue for this compound derivatives as potential QS inhibitors. By disrupting bacterial communication, such compounds could offer a novel anti-infective strategy that circumvents the selective pressures leading to traditional antibiotic resistance.

Furthermore, preliminary studies have identified γ-heptalactone as a mild inhibitor of CYP2A6, a key enzyme in the human body responsible for metabolizing nicotine. nih.gov This interaction suggests a potential, though yet unexplored, application in smoking cessation therapies or in modulating the metabolism of other drugs processed by this enzyme. The Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR) has also listed γ-heptalactone as a priority additive with possible, though not fully characterized, effects on the central nervous system, indicating that further neurological research is warranted. tobaccoinaustralia.org.au

Table 1: Potential Biological Targets and Therapeutic Applications

| Area of Application | Specific Target/Mechanism | Potential Therapeutic Outcome | Citation |

| Antiepileptic Drug Synthesis | Key chiral intermediate | Synthesis of Brivaracetam for epilepsy treatment | google.comgoogle.com |

| Anti-Infective Therapy | Quorum Sensing (QS) signaling in bacteria | Disruption of bacterial virulence and biofilm formation | nih.govfrontiersin.orgnih.gov |

| Drug Metabolism Modulation | Inhibition of Cytochrome P450 enzyme CYP2A6 | Potential role in smoking cessation, altered drug kinetics | nih.gov |

| Neurology | Central Nervous System (CNS) activity | Uncharacterized, requires further investigation | tobaccoinaustralia.org.au |

Development of Greener and More Sustainable Synthetic Routes

In line with the global push for green chemistry, research efforts are increasingly focused on developing environmentally benign and sustainable methods for producing this compound. Traditional synthesis routes can involve harsh reaction conditions, toxic reagents, or low yields, making them less suitable for large-scale, eco-friendly production. google.com

A promising sustainable approach is the use of biocatalysis. Biochemical synthesis routes are actively being studied by producing companies. scentree.coscentree.co Enzymes, such as lipases or engineered aldolases, can offer high selectivity and operate under mild conditions, reducing energy consumption and waste. researchgate.net For instance, the enzymatic resolution of racemic mixtures or the stereoselective synthesis from bio-based precursors could provide an efficient path to specific isomers like (R)-4-propyloxolan-2-one.

Another key strategy involves the use of renewable feedstocks. The fragrance industry is already seeing a trend toward plant-derived and renewable materials for producing nature-identical molecules like γ-heptalactone. fragranceconservatory.com Future research could focus on converting biomass-derived platform chemicals, such as levulinic acid, through catalytic processes into lactone scaffolds that can be further modified to yield this compound. These methods stand in contrast to older synthetic pathways that rely on petrochemicals. odowell.com

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Strategy | Typical Starting Materials | Key Characteristics | Focus Area |